[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate
Description
[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups (1,5-dimethyl), a phenyl ring at position 2, and a ketone at position 2. The pyrazole moiety is linked via an imine bridge to a phenyl ring esterified with pyridine-2-carboxylate.
Properties
IUPAC Name |
[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-17-22(23(29)28(27(17)2)19-8-4-3-5-9-19)26-16-18-11-13-20(14-12-18)31-24(30)21-10-6-7-15-25-21/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWFTREHLXOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)carbamothioyl)benzamide, has been reported to interact with ampicillin-ctx-m-15. This suggests that the compound may have a similar target or targets within the same biochemical pathway.
Mode of Action
It is known that the compound forms stable intermolecular interactions, including h-bonding and interaction involving π-ring. These interactions could potentially influence its interaction with its targets.
Biological Activity
The compound [4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate is a derivative of the pyrazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrazole moiety linked to a phenyl group and a pyridine carboxylate, which contributes to its biological properties.
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. The presence of the phenyl and pyridine groups enhances electron donation capabilities, which are crucial in scavenging free radicals. Studies have shown that such compounds can reduce oxidative stress markers in vitro and in vivo.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of their effectiveness.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (e5-NT). These enzymes are involved in various physiological processes, making their inhibition a target for therapeutic interventions.
Study 1: Synthesis and Biological Evaluation
In a study published in the Royal Society of Chemistry, researchers synthesized various pyrazole derivatives and evaluated their biological activities. The synthesized compounds were screened against human recombinant alkaline phosphatase and showed varying degrees of inhibition. The most potent inhibitors exhibited IC50 values in the low micromolar range, highlighting their potential for drug development .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrazole derivatives. The compound was tested against a panel of bacterial strains, with results indicating that it possessed moderate to high antibacterial activity. The study concluded that modifications to the pyrazole structure could enhance its efficacy against resistant strains .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Free Radical Scavenging : The electron-rich pyrazole ring can donate electrons to free radicals, neutralizing them.
- Enzyme Interaction : Binding to active sites on enzymes alters their conformation and function, leading to reduced activity.
- Membrane Disruption : Some studies suggest that certain derivatives can integrate into bacterial membranes, causing structural changes that lead to cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Imidazolinone Herbicides
The compound shares structural parallels with imidazolinone-class herbicides, such as imazamox and imazethapyr, which are characterized by a pyridine ring fused to an imidazolone group (see Table 1). Key differences include:
- Core Heterocycle: The target compound employs a pyrazole ring, whereas imidazolinones feature an imidazolone ring. This difference impacts electronic properties and hydrogen-bonding capacity.
- Substituents : The phenyl group at position 2 of the pyrazole may enhance aromatic stacking interactions compared to the alkyl substituents in imazethapyr.
Table 1: Structural Comparison with Imidazolinone Herbicides
Physicochemical Properties
While direct data on the target compound’s critical micelle concentration (CMC) or solubility are unavailable, methods such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be applied to compare aggregation behavior with surfactants or ionic analogues .
Hydrogen-Bonding and Crystallographic Behavior
The compound’s crystal packing may involve directional hydrogen bonds, as seen in imidazolinones. Graph set analysis () could categorize interactions such as N–H···O (pyrazole ketone) or C–H···N (pyridine), influencing stability and polymorphism . For instance, imidazolinones form robust hydrogen-bonded networks critical for their herbicidal activity; the target compound’s imine group may enable similar supramolecular assembly but with distinct geometry.
Q & A
Q. What are the established synthetic routes for [compound], and how can reaction yields be optimized using statistical experimental design?
Methodological Answer: Synthetic routes for this compound typically involve condensation reactions between pyrazole and pyridine derivatives. To optimize yields, employ Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodologies, to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading). For example, highlights the use of DoE to minimize experimental runs while identifying critical variables . Integrate computational reaction path searches (e.g., quantum chemical calculations, as in ) to predict energetically favorable pathways and validate results experimentally .
Q. How is the crystal structure of [compound] characterized, and what implications does its conformational flexibility have on molecular interactions?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Studies on analogous pyrazole derivatives (e.g., ) reveal key structural features:
- Bond lengths : C–N bonds in the pyrazole ring range from 1.32–1.38 Å, indicating partial double-bond character.
- Torsional angles : The dihedral angle between pyrazole and pyridine moieties influences π-π stacking interactions .
Conformational flexibility in the iminomethyl linker may affect binding affinity in supramolecular or biological systems. Compare crystallographic data with density functional theory (DFT) geometry optimizations to resolve discrepancies .
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity of [compound] in nucleophilic addition reactions?
Methodological Answer: Use quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and reaction pathways. emphasizes combining reaction path searches with information science to prioritize viable mechanisms . For example:
- Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Simulate solvent effects using continuum solvation models (e.g., PCM).
Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) and compare with experimental yields.
Q. How can discrepancies between computational predictions and experimental observations in [compound]'s reaction pathways be systematically resolved?
Methodological Answer: Implement a feedback loop where experimental data refine computational models. For instance:
- If DFT underestimates activation energy for a reaction step, recalibrate functionals (e.g., switch from B3LYP to M06-2X for transition metals).
- Use machine learning to correlate computed descriptors (e.g., HOMO-LUMO gaps) with experimental outcomes (e.g., regioselectivity). ’s integration of computation and information science provides a framework for such iterative refinement .
Q. What methodologies are recommended for studying the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- In vitro assays : Screen for biological activity (e.g., cyclooxygenase inhibition, as suggested by ’s reference to antipyretic intermediates) .
- Structure-activity relationship (SAR) : Synthesize analogs with variations in the pyrazole/pyridine substituents and quantify binding affinities (e.g., SPR or ITC).
- Molecular docking : Use crystal structure data () to model interactions with target proteins (e.g., COX-2). Cross-validate docking scores with MD simulations to assess binding stability.
Q. How can membrane separation technologies (e.g., nanofiltration) be applied to purify [compound] during synthesis?
Methodological Answer: Refer to CRDC subclass RDF2050104 (), which covers membrane separation R&D. For this compound:
- Select membranes with pore sizes < 1 nm to exclude unreacted precursors.
- Optimize transmembrane pressure and solvent polarity to enhance selectivity.
- Monitor purity via HPLC-MS and compare with computational solubility parameters (e.g., Hansen solubility sphere) .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) for [compound]?
Methodological Answer:
- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., ). For example, aromatic protons in the pyridine ring typically resonate at δ 7.5–8.5 ppm.
- Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening.
- Computational validation : Predict chemical shifts using DFT-NMR (e.g., B3LYP/6-311+G(d,p)) and compare with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
